molecular formula C16H14N4O2S B2453067 Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034449-39-1

Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2453067
CAS No.: 2034449-39-1
M. Wt: 326.37
InChI Key: JYNBFYWSMINKBA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole ring fused with a pyrazine and pyrrolidine moiety, makes it a promising candidate for various scientific research applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(15-19-12-3-1-2-4-13(12)23-15)20-8-5-11(10-20)22-14-9-17-6-7-18-14/h1-4,6-7,9,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNBFYWSMINKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the benzothiazole intermediate.

    Incorporation of Pyrrolidine Ring: The pyrrolidine ring is often introduced via a nucleophilic addition reaction, where a pyrrolidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis.

    Pathways Involved: The compound can interfere with cellular pathways such as DNA replication, protein synthesis, and cell signaling, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives:

    Benzo[d]thiazol-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyridine ring instead of pyrazine, which may alter its biological activity.

    Benzo[d]thiazol-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Incorporates a quinoline ring, potentially enhancing its anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, a novel compound, has garnered attention for its potential biological activities. This compound combines distinct structural moieties that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzothiazole ring, a pyrazine derivative, and a pyrrolidine moiety. The synthesis typically involves the reaction of 2-amino benzothiazole with pyrazin-2-yloxy acetic acid using coupling agents like EDCI in organic solvents such as dichloromethane at room temperature.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.
  • Cellular Signaling Interference : The compound can alter cellular signaling pathways, leading to modified cellular responses.
  • Molecular Docking Studies : High-affinity binding to protein receptors has been demonstrated through molecular docking studies, indicating its potential as a therapeutic agent.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of its structural components:

Structural ComponentActivity TypeObservations
Benzothiazole moietyAnticancerEnhances interaction with DNA targets
Pyrazine groupAntimicrobialContributes to membrane permeability
Pyrrolidine ringCentral Nervous System effectsModulates neurotransmitter receptors

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of the compound.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Study : In vitro tests demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
  • Antimicrobial Evaluation : A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
  • Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model indicated that the compound reduced inflammation significantly compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone and related derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and ketones or enones. For example, pyrazoline derivatives are often prepared by reacting hydrazines with α,β-unsaturated ketones in ethanol under reflux conditions. Similar approaches have been used to synthesize analogues like 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, yielding crystallographically validated structures . Another method involves coupling 2-amino benzothiazoles with substituted anthranilic acids, followed by alkylation with chloroethylpiperidine or morpholine derivatives to introduce pyrrolidine/pyrazine moieties .

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer : Key properties include:
PropertyValue/DescriptionSource
Melting Point (°C)135–136 (lit.)
LogP (Partition Coeff.)10.71
PSA (Polar Surface Area)80.57 Ų
SolubilityChloroform: soluble
These parameters guide purification (e.g., recrystallization from chloroform) and biological assay design (e.g., solvent compatibility).

Q. Which spectroscopic techniques are most effective for structural validation?

  • Methodological Answer :
  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm for benzo[d]thiazole) and carbonyl carbons (δ ~160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
  • Elemental Analysis : Validate C, H, N composition (e.g., <0.4% deviation from theoretical values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrrolidine/pyrazine) influence biological activity?

  • Methodological Answer :
  • Case Study : Substituting the pyrrolidine ring with morpholine or piperidine alters pharmacokinetics. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides exhibit enhanced anti-inflammatory activity due to improved solubility and target affinity compared to piperidine analogues .
  • SAR Trends : Electron-withdrawing groups (e.g., fluorine) on pyrazine increase metabolic stability, while bulky substituents (e.g., tert-butyl) may hinder target binding .

Q. What mechanistic insights exist for this compound’s pharmacological effects?

  • Methodological Answer :
  • ROS-Mediated Apoptosis : Analogues like 3-(4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl)phenyl acetate induce HepG2 cell apoptosis via ROS generation, confirmed by flow cytometry and mitochondrial membrane potential assays .
  • Enzyme Inhibition : Imidazole pyrimidine amide derivatives (e.g., AZD-5597) inhibit CDK enzymes by binding to ATP pockets, validated via kinase assays and X-ray crystallography .

Q. How can computational methods optimize the design of derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, DFT calculations on pyridylpyrazole derivatives correlate charge distribution with binding affinity .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity). Docking studies of triazole-thiazole hybrids reveal hydrogen bonding with Ser530 and hydrophobic interactions with Val349 .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Methodological Answer :
  • Crystallization : Slow evaporation from DMSO/ethanol mixtures yields single crystals. For example, SHELX software resolves twinning issues in pyrazoline derivatives by refining data with the TWINROTMAT instruction .
  • Data Contradictions : Discrepancies in unit cell parameters (e.g., due to solvent inclusion) are addressed via PLATON SQUEEZE to model disordered regions .

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